molecular formula C24H24N6O2 B607483 2-Cyano-3-[5-(3-Cyclohexyl-3,5,8,10-Tetrazatricyclo[7.3.0.0^{2,6}]dodeca-1,4,6,8,11-Pentaen-4-Yl)furan-2-Yl]-~{n},~{n}-Dimethyl-Prop-2-Enamide CAS No. 2226521-65-7

2-Cyano-3-[5-(3-Cyclohexyl-3,5,8,10-Tetrazatricyclo[7.3.0.0^{2,6}]dodeca-1,4,6,8,11-Pentaen-4-Yl)furan-2-Yl]-~{n},~{n}-Dimethyl-Prop-2-Enamide

Cat. No. B607483
CAS RN: 2226521-65-7
M. Wt: 428.496
InChI Key: GJMZWYLOARVASY-NTCAYCPXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

FM-381 is a Chemical Probe For JAK3 and JAK3 specific reversible covalent inhibitor.

Scientific Research Applications

JAK3 Inhibition

FM-381 is a highly potent and selective inhibitor of Janus kinase 3 (JAK3) . It targets the unique Cys909 at the gatekeeper position in JAK3 . This makes it a valuable tool in the study of JAK3’s role in various biological processes and diseases.

Selectivity Over Other JAKs

FM-381 demonstrates significant selectivity over other JAK family members. It exhibits 400-, 2700-, and 3600-fold selectivity over JAK1, JAK2, and TYK2, respectively . This selectivity is crucial for studying the specific effects of JAK3 inhibition without interference from other JAKs.

Study of Autoimmune Diseases

Given that JAK3 is primarily expressed in immune cells, FM-381 can be used in the study of autoimmune diseases . By inhibiting JAK3, it can help researchers understand how this kinase contributes to the pathogenesis of these diseases.

Cancer Research

JAK3 has been implicated in various types of cancers. Therefore, FM-381 can be used in cancer research to study the role of JAK3 in cancer progression and to evaluate the potential of JAK3 as a therapeutic target .

Drug Development

The high potency and selectivity of FM-381 make it a potential candidate for drug development . It could serve as a lead compound for the development of new drugs targeting JAK3.

Study of Inflammatory Diseases

JAK3 plays a key role in the signaling of many cytokines involved in inflammation. Therefore, FM-381 can be used in the study of inflammatory diseases to understand the role of JAK3 and to develop potential therapeutic strategies .

properties

IUPAC Name

(E)-2-cyano-3-[5-(3-cyclohexyl-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaen-4-yl)furan-2-yl]-N,N-dimethylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O2/c1-29(2)24(31)15(13-25)12-17-8-9-20(32-17)23-28-19-14-27-22-18(10-11-26-22)21(19)30(23)16-6-4-3-5-7-16/h8-12,14,16H,3-7H2,1-2H3,(H,26,27)/b15-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJMZWYLOARVASY-NTCAYCPXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C(=CC1=CC=C(O1)C2=NC3=CN=C4C(=C3N2C5CCCCC5)C=CN4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)/C(=C/C1=CC=C(O1)C2=NC3=CN=C4C(=C3N2C5CCCCC5)C=CN4)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyano-3-[5-(3-Cyclohexyl-3,5,8,10-Tetrazatricyclo[7.3.0.0^{2,6}]dodeca-1,4,6,8,11-Pentaen-4-Yl)furan-2-Yl]-~{n},~{n}-Dimethyl-Prop-2-Enamide
Reactant of Route 2
2-Cyano-3-[5-(3-Cyclohexyl-3,5,8,10-Tetrazatricyclo[7.3.0.0^{2,6}]dodeca-1,4,6,8,11-Pentaen-4-Yl)furan-2-Yl]-~{n},~{n}-Dimethyl-Prop-2-Enamide
Reactant of Route 3
Reactant of Route 3
2-Cyano-3-[5-(3-Cyclohexyl-3,5,8,10-Tetrazatricyclo[7.3.0.0^{2,6}]dodeca-1,4,6,8,11-Pentaen-4-Yl)furan-2-Yl]-~{n},~{n}-Dimethyl-Prop-2-Enamide
Reactant of Route 4
Reactant of Route 4
2-Cyano-3-[5-(3-Cyclohexyl-3,5,8,10-Tetrazatricyclo[7.3.0.0^{2,6}]dodeca-1,4,6,8,11-Pentaen-4-Yl)furan-2-Yl]-~{n},~{n}-Dimethyl-Prop-2-Enamide
Reactant of Route 5
2-Cyano-3-[5-(3-Cyclohexyl-3,5,8,10-Tetrazatricyclo[7.3.0.0^{2,6}]dodeca-1,4,6,8,11-Pentaen-4-Yl)furan-2-Yl]-~{n},~{n}-Dimethyl-Prop-2-Enamide
Reactant of Route 6
2-Cyano-3-[5-(3-Cyclohexyl-3,5,8,10-Tetrazatricyclo[7.3.0.0^{2,6}]dodeca-1,4,6,8,11-Pentaen-4-Yl)furan-2-Yl]-~{n},~{n}-Dimethyl-Prop-2-Enamide

Q & A

Q1: How does FM-381 interact with JAK3 and what are the downstream effects of this interaction?

A: FM-381 selectively targets JAK3, a tyrosine kinase involved in immune signaling. It achieves this selectivity by binding to a unique arginine pocket near the ATP binding site of JAK3, a feature not found in other JAK isoforms [, ]. This interaction inhibits JAK3 activity, thereby disrupting downstream signaling pathways reliant on JAK3, such as the JAK/STAT pathway [, ].

Q2: What are the structural characteristics of FM-381 that contribute to its selectivity for JAK3?

A: The selectivity of FM-381 for JAK3 stems from its unique structural features. Specifically, a nitrile substituent present in FM-381 interacts with arginine residues in JAK3, inducing the formation of a novel binding pocket []. This arginine pocket is absent in other JAK isoforms, explaining the high selectivity of FM-381 for JAK3 over other kinases [].

Q3: What research has been conducted on improving the pharmacokinetic properties of FM-381 and similar compounds?

A: Initial studies indicated that FM-381 and related compounds suffered from limitations in uptake and exposure in vivo due to metabolic instability of side groups interacting with the JAK3 selectivity pocket []. To address this, researchers explored modifications to the compound structure, including conjugation to macrolide scaffolds with medium chain linkers. This strategy successfully stabilized the compounds, improved their transport to organs, and prolonged their tissue half-lives while preserving JAK3 affinity [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.